molecular formula C14H22ClN3O2 B1424893 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride CAS No. 1269152-40-0

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride

Cat. No.: B1424893
CAS No.: 1269152-40-0
M. Wt: 299.79 g/mol
InChI Key: QQMVJEOBFILQOH-UHFFFAOYSA-N
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Description

“4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride” is a chemical compound with the CAS Number: 1269152-40-0 . It has a molecular weight of 336.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methoxy-N-[2-(1-piperazinyl)ethyl]benzamide dihydrochloride . The InChI code is 1S/C14H21N3O2.2ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;;/h2-5,15H,6-11H2,1H3,(H,16,18);2*1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 336.26 . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

Pharmacological Properties and Clinical Use

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride, a derivative of metoclopramide, is known for its pharmacological properties and clinical use in gastro-intestinal diagnostics, and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. It assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, eases emergency endoscopy in upper gastro-intestinal hemorrhage, and reduces post-operative vomiting and radiation sickness. Moreover, it may provide symptomatic relief in dyspepsia and possibly in vertigo, reflux esophagitis, and hiccups. The drug promotes gastric emptying prior to anaesthesia but its effects in healing gastric ulcer and preventing relapse of duodenal ulcer remain unproven. Its pharmacodynamic studies have established rapid effects on the motility of the gastro-intestinal tract after oral or intravenous administration, including improved resting tone of the oesophageal sphincter and accelerated gastric emptying. Metoclopramide's anti-emetic effects are attributed to its action as a central dopaminergic antagonist, blocking the chemoreceptor trigger zone for vomiting (Pinder et al., 2012).

Diagnostic Uses

In diagnostic radiology or cineradiology, metoclopramide, when given before a barium meal, provides excellent conditions for the diagnosis of lesions in the duodenum, jejunum, and ileum, and prevents vomiting of barium in nauseated patients. This application underscores the drug's utility in enhancing diagnostic accuracy and patient comfort during gastrointestinal imaging procedures. The dual action of metoclopramide in preventing emesis and accelerating gastric emptying has established its use in anaesthetic practice, especially in emergency anaesthesia, including during labour, where rapid clearance of gastric contents is required (Pinder et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a molecule that binds to another molecule, in this case, the D4 dopamine receptor. By binding to the receptor, this compound can influence the receptor’s activity and trigger a physiological response.

Biochemical Pathways

The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions including motor control, reward, and several forms of memory. Changes in these pathways can have significant downstream effects on these functions.

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The binding of this compound to the D4 dopamine receptor can result in changes in neuronal activity and neurotransmission . This can lead to alterations in behaviors influenced by the dopaminergic system, such as mood and reward.

Properties

CAS No.

1269152-40-0

Molecular Formula

C14H22ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

4-methoxy-N-(2-piperazin-1-ylethyl)benzamide;hydrochloride

InChI

InChI=1S/C14H21N3O2.ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;/h2-5,15H,6-11H2,1H3,(H,16,18);1H

InChI Key

QQMVJEOBFILQOH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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